
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: Starting from a pyridine derivative, cyclization reactions can be employed to form the indolizine core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methyl groups at the 1 and 2 positions.
Addition of the Sulfanyl Group: Thiolation reactions using thiol reagents like thiourea or thiophenol can introduce the sulfanyl group at the 8a position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a crucial role in these interactions, potentially forming disulfide bonds or other covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound, lacking the methyl and sulfanyl groups.
1,2-Dimethylindolizine: Similar structure but without the sulfanyl group.
8a-Sulfanylindolizine: Lacks the methyl groups.
Uniqueness
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is unique due to the combination of methyl and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
651043-89-9 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1,2-dimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |
InChI |
InChI=1S/C10H13NOS/c1-7-8(2)10(13)5-3-4-6-11(10)9(7)12/h3-4,13H,5-6H2,1-2H3 |
InChI Key |
AXEIPRVLOUOYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CC=CCN2C1=O)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


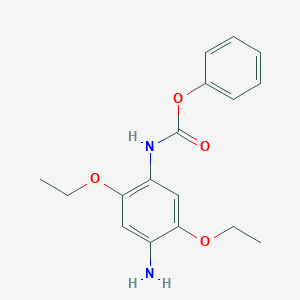
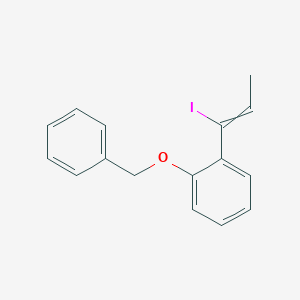

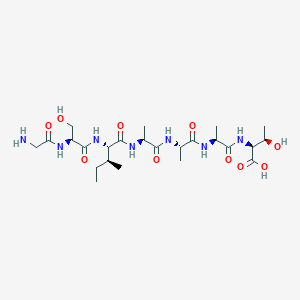
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
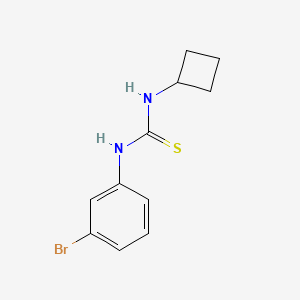
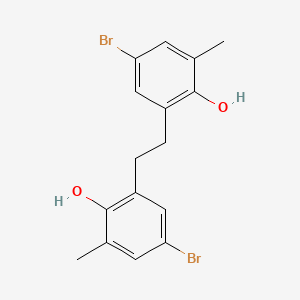
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
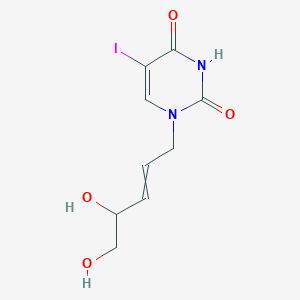
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
